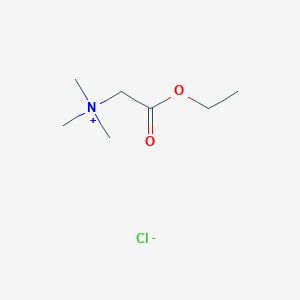
Dithiouracil
Overview
Description
Dithiouracil, specifically 2,4-dithiouracil, is a sulfur-containing derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the substitution of oxygen atoms in the uracil molecule with sulfur atoms.
Mechanism of Action
Target of Action
Dithiouracil, specifically 2,4-Dithiouracil (2,4-DTU), is a derivative of uracil where sulfur atoms replace the oxygen atoms in the 2 and 4 positions . The primary targets of this compound are the same as those of uracil, which are primarily involved in the synthesis of nucleic acids .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the synthesis of nucleic acids. It is suggested that this compound inhibits the synthesis of thyroxine and inhibits the peripheral conversion of throxine to tri-iodothyronine . This action decreases thyroid hormone production .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis and conversion of thyroid hormones. By inhibiting the synthesis of thyroxine and the conversion of thyroxine to tri-iodothyronine, this compound affects the thyroid hormone pathway, leading to a decrease in the activity of these hormones .
Pharmacokinetics
It is known that the molecular structure of this compound is influenced by hydration, which could potentially impact its bioavailability .
Result of Action
The result of this compound’s action is a decrease in the production and activity of thyroid hormones. This can lead to a reduction in the symptoms of conditions such as hyperthyroidism . Additionally, the photophysical properties of this compound in the gas phase have been studied, revealing that excitation of this compound leads to intersystem crossing to the triplet manifold, which enables the population of the reactive triplet state with near unity yield .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the photophysical properties of this compound have been studied in the gas phase, revealing that several low-lying excited states contribute to competing internal conversion and intersystem crossing pathways . Furthermore, the ring in the uracil molecule appears easier to be deformed and adapted to different environments as compared to when it is thio-substituted .
Biochemical Analysis
Biochemical Properties
Dithiouracil interacts with various biomolecules in biochemical reactions . The molecular structure of this compound was analyzed under the effect of the first and second hydration shell using the B3LYP density functional (DFT) method . A slight difference in the water distribution appears in these molecules .
Cellular Effects
It is known that this compound and its derivatives possess several important biological properties, such as anti-carcinogenic, antifungal, antiprotozoal, and antiviral activity . It is also used as an antithyroid drug and is a selective inhibitor of neuronal nitric oxide synthase .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves various interactions at the molecular level. For instance, this compound can initiate multiple decay processes with different intersystem crossing (ISC) rates or triplet-state lifetimes .
Temporal Effects in Laboratory Settings
It is known that this compound can be used as a versatile photoactivatable instrument .
Metabolic Pathways
It is known that this compound can interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dithiouracil can be synthesized through several methods. One common approach involves the reaction of thiourea with malonic acid derivatives under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the this compound structure. Another method involves the direct thionation of uracil using reagents such as phosphorus pentasulfide or Lawesson’s reagent .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. These methods may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Dithiouracil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield thiol derivatives, which can further react to form disulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, disulfides.
Substitution: Alkylated or acylated this compound derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Dithiouracil is unique among sulfur-substituted pyrimidines due to its dual thionation. Similar compounds include:
2-Thiouracil: Contains a single sulfur atom at the 2-position.
4-Thiouracil: Contains a single sulfur atom at the 4-position.
Thiouridine: A nucleoside analog with sulfur substitution.
Uniqueness:
Dual Thionation: The presence of two sulfur atoms in this compound significantly alters its chemical and biological properties compared to mono-thionated analogs.
Enhanced Reactivity: this compound exhibits different reactivity patterns, particularly in oxidation and substitution reactions, due to the presence of two reactive sulfur sites.
Properties
IUPAC Name |
1H-pyrimidine-2,4-dithione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQIWKHCJWRNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173827 | |
| Record name | 2,4-Dithiopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2001-93-6 | |
| Record name | 2,4-Dithiouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2001-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dithiopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dithiouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dithiopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dithiouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4-dithiouracil?
A: The molecular formula of 2,4-dithiouracil (2,4-DTU) is C4H4N2S2, and its molecular weight is 144.21 g/mol. [, , , ] []: https://www.semanticscholar.org/paper/4cc1457c5ee76f8980a3712d9e7e85d5ba6ef152 []: https://www.semanticscholar.org/paper/ee1293bb3264d122b33f567c03e94cfa6141e5a2 []: https://www.semanticscholar.org/paper/48b5f9f07fc6764a20f816d31ed142eb019dc24e []: https://www.semanticscholar.org/paper/423dc85bff5a4861f8201f8fbd32e5aa4fd19a9f
Q2: What spectroscopic techniques are commonly employed to characterize 2,4-dithiouracil?
A: Researchers commonly utilize Infrared (IR) spectroscopy, Ultraviolet-visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the structure and properties of 2,4-dithiouracil. These techniques provide valuable information about the functional groups, electronic transitions, and proton environments within the molecule. [, , , , ] []: https://www.semanticscholar.org/paper/b75f48087e0c7bde34482a8e5c8074c8e49fe336 []: https://www.semanticscholar.org/paper/93ba93fc176f022b6af6c7b4b13955a1821ec560 []: https://www.semanticscholar.org/paper/86ac27af9c1e661c5a0bd82ff7564fd91006edd6 []: https://www.semanticscholar.org/paper/6cdecbc4851a627cb11717e6540d7ab16f077fdc []: https://www.semanticscholar.org/paper/81941513dd9ae699d372886677429c53993b8da1
Q3: How does 2,4-dithiouracil affect nucleic acids?
A: 2,4-Dithiouracil can be incorporated into nucleic acids and alter their properties. For instance, when incorporated into DNA:RNA microhelixes, it can weaken Watson-Crick base pairing, leading to slight deformation of the helical structure. []
Q4: How does the presence of a hydrogen radical at the S4 sulphur atom of 2,4-dithiouracil impact adenine-thiouracil base pairs?
A: Theoretical studies suggest that when a hydrogen radical (H), a primary radiation product, is present at the S4 sulphur atom of 2,4-dithiouracil, it leads to base pairing destruction in adenine-2,4-dithiouracil base pairs. This finding has implications for understanding radiation-induced damage in nucleic acids containing 2,4-dithiouracil. []
Q5: Does cisplatin interact differently with 2,4-dithiouracil compared to uracil?
A: Yes, infrared multiple photon dissociation (IRMPD) spectroscopy and density functional theory (DFT) calculations reveal that cisplatin preferentially binds to the S4 atom of the canonical form of 2,4-dithiouracil, while it interacts with the O4 atom in uracil. This difference in binding site preference highlights the influence of sulfur substitution on metal coordination. []
Q6: How has Density Functional Theory (DFT) contributed to understanding 2,4-dithiouracil?
A: DFT calculations have been extensively used to investigate the structural, energetic, and spectroscopic properties of 2,4-dithiouracil. Researchers have employed DFT to study its tautomerism, hydrogen bonding interactions, metal complexation, and electronic transitions. [, , , , , ] []: https://www.semanticscholar.org/paper/69fe98e2326d653a1ac0257de632ddad94ddca2b
Q7: Have there been any studies on the excited electronic states of 2,4-dithiouracil using computational methods?
A: Yes, time-dependent density functional theory (TD-DFT) calculations have been performed to investigate the excited electronic states of 2,4-dithiouracil. These studies have provided insights into its optical absorption, magnetic circular dichroism (MCD) spectra, and the influence of thionation on its electronic structure. []
Q8: How does the position of sulfur substitution in thiouracils affect their alkali metal ion binding affinity?
A: Studies combining threshold collision-induced dissociation (TCID) experiments with theoretical calculations show that 2-thio substitution in uracil generally enhances alkali metal ion binding affinity. Conversely, 4-thio substitution reduces the binding affinity. These findings highlight the importance of sulfur position in modulating metal ion interactions. [] []: https://www.semanticscholar.org/paper/2b8f5dd26faa9a93e366a82dc42c3c5010acff10
Q9: Are there any known catalytic applications of 2,4-dithiouracil?
A: While there aren't many direct catalytic applications of 2,4-dithiouracil reported in the provided literature, its ability to chelate metal ions like copper, palladium, and ruthenium [, , , ] suggests potential for exploring its use as a ligand in metal-catalyzed reactions. Further research is needed to explore this avenue. []: https://www.semanticscholar.org/paper/fb6333b0895267d1d68f23304814ef3fb99b79d7 []: https://www.semanticscholar.org/paper/7b1b5d1af330b828f34bb5b9a7c74415e704cfa6 []: https://www.semanticscholar.org/paper/331db7bba05ece0e07ee4f57e9f8e559bd58ddd1 []: https://www.semanticscholar.org/paper/dbb4a2527968e1be037bf85acfd5ee80103e01a7
Q10: What are the potential applications of 2,4-dithiouracil in biological systems?
A: 2,4-Dithiouracil and its derivatives have been investigated for their potential as photosensitizers in photodynamic therapy (PDT) due to their strong UV absorption, high triplet yields, and efficient singlet oxygen generation. Studies have shown promising results in inhibiting cell proliferation, particularly in skin cancer models. [, , ] []: https://www.semanticscholar.org/paper/653576f95d5aab1313cf0f9bfcc54740a0e86b58
Q11: Has 2,4-dithiouracil demonstrated any antiviral activity?
A: In a study on Cymbidium mosaic virus (CyMV) in orchid tissue culture, 2,4-dithiouracil exhibited antiviral activity, reducing the virus to undetectable levels at a specific concentration. []
Q12: How does the photoreactivity of 2,4-dithiouracil compare to other thiobases like 4-thiouracil?
A: Research indicates that 2,4-dithiouracil exhibits higher photoreactivity than 4-thiouracil. Specifically, its singlet oxygen generation yield is significantly higher, making it a more efficient photosensitizer. []
Q13: Are there any other compounds being explored for similar applications as 2,4-dithiouracil in photodynamic therapy?
A: Yes, other sulfur-substituted nucleobases, like 4-thiothymidine and 2,4-dithiothymine, are being investigated for their potential in photodynamic therapy. Each of these compounds possesses unique photophysical properties that could be advantageous in specific applications. [, ]
Q14: What are some essential tools and resources for conducting research on 2,4-dithiouracil?
A14: Essential tools and resources include:
- Spectroscopic techniques: UV-Vis, IR, and NMR spectrometers are crucial for characterizing the compound. [, , , , ]
- Computational chemistry software: Programs like Gaussian and GAMESS, capable of performing DFT and TD-DFT calculations, are essential for studying electronic structures and spectroscopic properties. [, , , , , ]
- Mass spectrometry: Techniques like TCID and IRMPD, coupled with mass spectrometry, are valuable for studying noncovalent interactions and gas-phase properties. [, ]
- Time-resolved spectroscopy: Femtosecond transient absorption and time-resolved photoelectron spectroscopy are essential for investigating ultrafast excited-state dynamics. [, , , , ] []: https://www.semanticscholar.org/paper/18a463b3db0e1a7b4102a6725638b42b0f98708f []: https://www.semanticscholar.org/paper/876a77deeea81620678705b4f429dedd3168e284
Q15: When was 2,4-dithiouracil first synthesized and what were the initial areas of research focus?
A: While a specific date for the first synthesis of 2,4-dithiouracil wasn't found in the provided abstracts, early studies focused on its spectroscopic properties, tautomerism, and coordination chemistry with metal ions. [, , , ] []: https://www.semanticscholar.org/paper/56d3283e6dad43abfd108ba4f0f3deb6b8666a69 []: https://www.semanticscholar.org/paper/9db659cbe2cd4a3f3e62d530ed96b20dc68e6238 []: https://www.semanticscholar.org/paper/43d42ae6838c71a59f418c2ab2d5736342ad27ee
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















